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molecular formula C11H10O3 B3110116 Methyl 2-(4-ethynylphenoxy)acetate CAS No. 178321-68-1

Methyl 2-(4-ethynylphenoxy)acetate

Cat. No. B3110116
M. Wt: 190.19 g/mol
InChI Key: YKFIOCFEUMZSST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06080839

Procedure details

A solution of methyl (4-trimethylsilylethynylphenoxy)acetate (20.00 g, 76 mmol) in dichloromethane (400 mL) was deaerated with argon. Tetrabutylammonium fluoride 24.40 g, 91 mmol) was added, and the mixture was stirred for 30 min at ambient temperature. The solution was washed with 10% aqueous citric acid (200 mL), water (5×400 mL), dried over Na2SO4 and concentrated. The residue was dissolved in diethyl ether and passed through a column filled with silica gel. Evaporation of diethyl ether yielded the title compound as a solid (12.63 g, 83%) which was chromatographically and spectroscopically identical with material synthesized previously (Takalo, H., Hemmila, I., Sutela, T. and Latva, M, 1996, Helv. Chim. Acta, 79, 789). Rf (A) 0.50.
Name
methyl (4-trimethylsilylethynylphenoxy)acetate
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
C[Si]([C:5]#[C:6][C:7]1[CH:18]=[CH:17][C:10]([O:11][CH2:12][C:13]([O:15][CH3:16])=[O:14])=[CH:9][CH:8]=1)(C)C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>ClCCl>[C:6]([C:7]1[CH:18]=[CH:17][C:10]([O:11][CH2:12][C:13]([O:15][CH3:16])=[O:14])=[CH:9][CH:8]=1)#[CH:5] |f:1.2|

Inputs

Step One
Name
methyl (4-trimethylsilylethynylphenoxy)acetate
Quantity
20 g
Type
reactant
Smiles
C[Si](C)(C)C#CC1=CC=C(OCC(=O)OC)C=C1
Step Two
Name
Quantity
24.4 g
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The solution was washed with 10% aqueous citric acid (200 mL), water (5×400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in diethyl ether
ADDITION
Type
ADDITION
Details
filled with silica gel
CUSTOM
Type
CUSTOM
Details
Evaporation of diethyl ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#C)C1=CC=C(OCC(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.63 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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